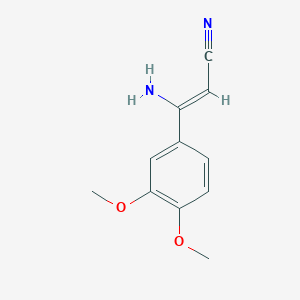

(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a dimethoxyphenyl group, and an acrylonitrile moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate nitrile source under base-catalyzed conditions. One common method is the Knoevenagel condensation, where 3,4-dimethoxybenzaldehyde reacts with a nitrile compound in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product.

化学反応の分析

Types of Reactions

(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

科学的研究の応用

While there is no direct information available regarding the applications of "(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile," the search results provide information on related compounds that can help infer potential applications.

General Information

3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile is an organic compound with a chloro group, two methoxy groups on a phenyl ring, and an acrylonitrile moiety. It has a molecular formula of C11H10ClNO2 and a molar mass of 223.66 g/mol. The compound typically exists as a solid at room temperature with a melting point of 107 °C.

Synthesis

3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile can be synthesized through the Knoevenagel condensation reaction between 2-chloro-3,4-dimethoxybenzaldehyde and chloroacetonitrile in the presence of a base like piperidine or pyridine under reflux conditions. In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration, and by using continuous flow reactors to enhance efficiency and yield.

Potential Applications Based on Research

- Chemical Research 3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile serves as a building block in the synthesis of diverse organic compounds and polymers. The chloro substituent allows for specific substitution reactions, making it a valuable intermediate in organic synthesis.

- Biological Research 3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile has been investigated for its antimicrobial properties, particularly its ability to inhibit bacterial enzymes. It has also shown promise in drug development contexts, particularly concerning anticancer properties, due to its structural features that may interact effectively with biological targets.

- Anticancer properties A related compound, Z-DAN-11 ((Z)-3-(3, 4-dimethoxyphenyl)-2-(3, 4, 5-trimethoxyphenyl) acrylonitrile), has shown remarkable efficacy in blocking tumor growth and progression both in vitro and in vivo . Z-DAN-11 inhibits the proliferation of cancer cells in vitro through microtubule depolymerization, which induces G2/M arrest and consequently leads to apoptotic cell death . Z-DAN-11 demonstrates a dose-dependent reduction in tumor burden and tumor progression in Balb/c mice without any significant hepatotoxicity .

- BoNT/A LC inhibitors Benzimidazole acrylonitrile derivatives have been evaluated as inhibitors of BoNT/A LC, displaying improved specificity for BoNT/A LC with respect to other metalloproteases, and providing good SNAP-25 protection in a neuronal assay for BoNT/A intoxication .

作用機序

The mechanism of action of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For instance, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .

類似化合物との比較

Similar Compounds

(3,4-Dimethoxyphenyl)acetonitrile: A related compound used in similar synthetic applications.

3,4-Dimethoxyphenethylamine: An alkaloid with biological activity.

3,4-Dimethoxyphenylacetic acid: Used in the synthesis of pharmaceuticals.

Uniqueness

(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both amino and nitrile groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethoxyphenyl group attached to an acrylonitrile core. Its structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, a tetrazole derivative of this compound was evaluated for its efficacy against various cancer cell lines. The results indicated significant growth inhibition in epidermoid carcinoma cells, suggesting a promising avenue for further development as an anticancer agent.

Table 1: Antitumor Activity of Derivatives

| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 4c | Epidermoid Carcinoma | 75.2 | 12.5 |

| 4d | Lung Carcinoma | 68.9 | 15.0 |

| 4e | Renal Carcinoma | 72.5 | 10.0 |

Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH radical scavenging assay. The compound demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent.

Table 2: DPPH Radical Scavenging Activity

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 71.7 |

| 100 | 72.0 |

| 300 | 72.5 |

The results suggest that even at low concentrations, the compound exhibits robust antioxidant activity, comparable to standard antioxidants such as ascorbic acid.

The mechanism underlying the biological activity of this compound may involve its ability to interact with specific molecular targets in cancer cells. Molecular docking studies have indicated that the compound can bind effectively to critical enzymes involved in tumor progression and survival.

Case Study: Molecular Docking Analysis

A study conducted on the binding interactions of this compound derivatives with the CSNK2A1 enzyme revealed favorable binding energies, supporting their potential as inhibitors:

- Binding Energy : -6.6210 kcal/mol

- Key Interactions : Arene-H interactions with ILE174 were identified as crucial for binding stability.

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research, particularly in cancer therapy and antioxidant applications. Future studies should focus on:

- In vivo evaluations to assess the therapeutic efficacy and safety profile.

- Exploration of structure-activity relationships to optimize derivatives for enhanced potency.

- Mechanistic studies to elucidate the pathways influenced by this compound in cancer cells.

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

(Z)-3-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-5,7H,13H2,1-2H3/b9-5- |

InChIキー |

ZUKAIUCXIBSUCR-UITAMQMPSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)/C(=C/C#N)/N)OC |

正規SMILES |

COC1=C(C=C(C=C1)C(=CC#N)N)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。